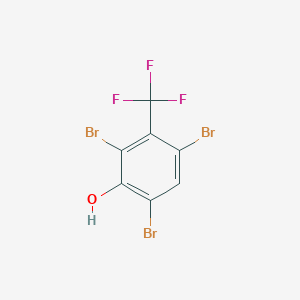

2,4,6-Tribromo-3-(trifluoromethyl)phenol

Overview

Description

2,4,6-Tribromo-3-(trifluoromethyl)phenol, also known as TBP, is a chemical compound with a wide range of applications. It is a phenol derivative that is used in many areas of research, including synthetic organic chemistry, materials science, and environmental science. TBP is a highly reactive compound and is used as a reagent in many chemical reactions. It is also used as an intermediate in the synthesis of other compounds. In addition, TBP has been used as a flame retardant, a biocide, and a fungicide.

Scientific Research Applications

Environmental Relevance and Toxicity

2,4,6-Tribromo-3-(trifluoromethyl)phenol , widely produced as a brominated phenol, has significant environmental implications. It not only serves as an intermediate in the synthesis of brominated flame retardants but also degrades into such substances. Its widespread environmental presence, including aquatic matrices, house dust, and food, raises concerns due to the limited understanding of its toxicokinetics and toxicodynamics. However, it's worth noting that this compound will remain environmentally relevant due to the introduction of new flame retardants that can degrade into it (Koch & Sures, 2018).

Synthesis and Characterization

The compound has been a subject of various synthesis methods. For instance, 2,4,6-Tribromo-3-hydroxybenzoic acid, an important Trinder reactive alternative enzymatic method for phenol determination, has been synthesized from amino benzoic acid through a series of reactions, achieving a high yield of 93.4% and purity of 99.7% (Feng Yu-chuan, 2012).

Applications in Detection and Sensing

The compound's derivates have been used in various applications. For example, an electrochemical sensor for determining 2,4,6-Tribromophenol was fabricated using surface molecular imprinting technology, showing a low detection limit and good repeatability. This showcases the compound's application in precise and accurate detection methodologies (Xiuling Ma et al., 2015).

Advances in Organic Synthesis

The compound and its derivatives have been at the center of significant advances in organic synthesis. Aryl trifluoromethyl ethers, prevalent in pharmaceuticals, agrochemicals, and materials, have been synthesized through a silver-mediated cross-coupling reaction, demonstrating the compound's importance in producing industrially and medically relevant substances (Jian-Bo Liu et al., 2015).

Pharmaceutical and Material Science Contributions

The compound's derivatives have contributed to pharmaceutical and material sciences. For instance, highly brominated mono- and bis-phenols from the marine red alga were characterized, showcasing radical-scavenging activity, which could have implications in antioxidant and pharmaceutical fields (Xiao-Juan Duan et al., 2007).

Mechanism of Action

Target of Action

It’s known that organofluorine compounds, like this one, often interact with various enzymes and receptors in the body .

Mode of Action

The molecule consists of a phenolic ring (benzene ring with a hydroxyl group) substituted at three positions (2, 4, and 6) with bromine atoms and a trifluoromethyl group attached at the 3rd position. The presence of three bulky bromine atoms and the electron-withdrawing trifluoromethyl group are notable aspects of its structure.

Biochemical Pathways

It’s known that organofluorine compounds can influence a variety of biochemical pathways due to their interaction with different enzymes and receptors .

Pharmacokinetics

Its physical properties such as melting point (43-44 °c), boiling point (2730±350 °C), and density (2346±006 g/cm3) have been reported . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4,6-Tribromo-3-(trifluoromethyl)phenol. For instance, at high temperatures, the molecule might undergo thermal decomposition, leading to the cleavage of bonds and formation of smaller fragments including Br radicals, trifluoromethyl fluoride, and phenolic compounds. Furthermore, it’s recommended to store the compound in a dry environment at 2-8°C to maintain its stability .

properties

IUPAC Name |

2,4,6-tribromo-3-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br3F3O/c8-2-1-3(9)6(14)5(10)4(2)7(11,12)13/h1,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGDTIJKYXZZNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)O)Br)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623064 | |

| Record name | 2,4,6-Tribromo-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

384-87-2 | |

| Record name | 2,4,6-Tribromo-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

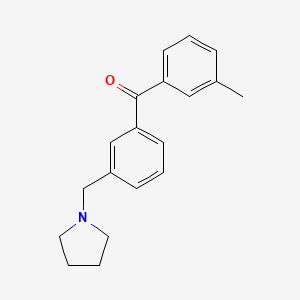

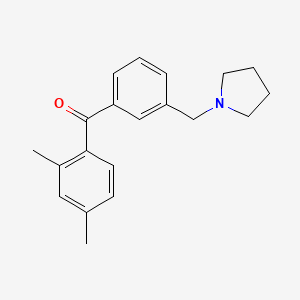

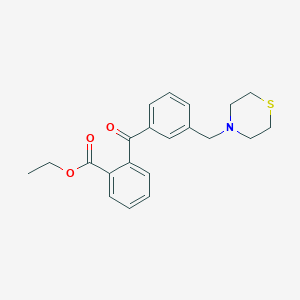

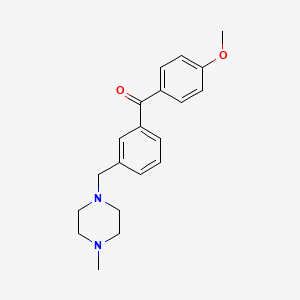

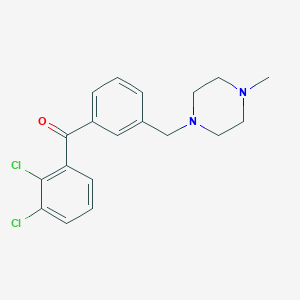

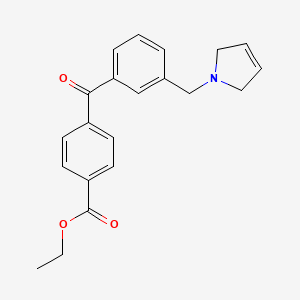

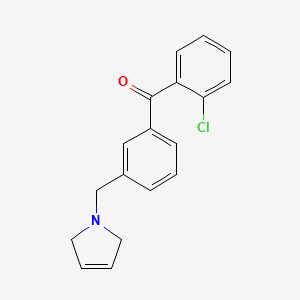

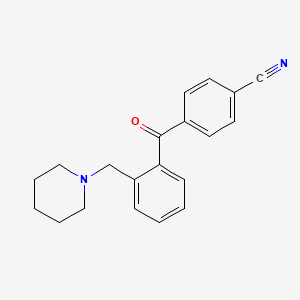

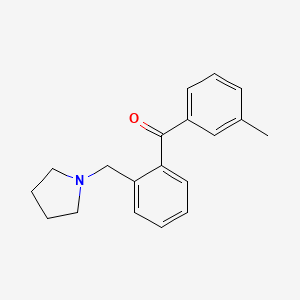

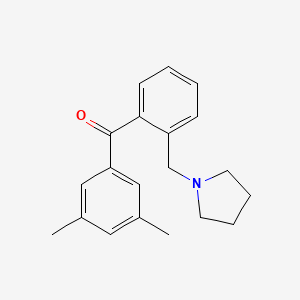

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyano-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1613355.png)

![2,6-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1613356.png)

![2-Carboethoxy-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613371.png)

![2,3-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613372.png)